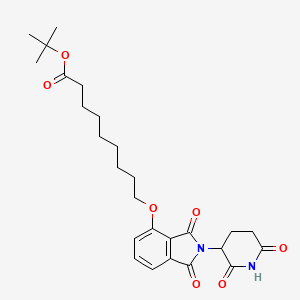

Thalidomide-O-C8-Boc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thalidomid-O-C8-Boc ist ein Derivat von Thalidomid, das hauptsächlich als Cereblon-Ligand bei der Rekrutierung des CRBN-Proteins verwendet wird. Diese Verbindung ist bedeutend für die Bildung von PROTACs (Proteolyse-Targeting-Chimären), die zur Degradierung spezifischer Proteine verwendet werden, indem sie mit einer E3-Ubiquitin-Ligase verbunden werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thalidomid-O-C8-Boc umfasst mehrere Schritte, beginnend mit ThalidomidDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie DMSO (Dimethylsulfoxid) und Reagenzien wie Boc-Anhydrid .

Industrielle Produktionsverfahren

Die industrielle Produktion von Thalidomid-O-C8-Boc folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig kontinuierliche Durchfluss-Synthesetechniken, um eine gleichmäßige Produktion zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thalidomid-O-C8-Boc durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern.

Reduktion: Diese Reaktion kann Doppelbindungen oder andere funktionelle Gruppen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Bedingungen beinhalten oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktionen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Substitution neue funktionelle Gruppen in das Molekül einführen kann .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Cancer Treatment

Thalidomide-O-C8-Boc has been investigated for its anti-cancer properties, particularly in multiple myeloma and solid tumors. The compound's ability to inhibit angiogenesis—by blocking vascular endothelial growth factor (VEGF) signaling—has made it a candidate for treating cancers that rely on blood vessel formation for growth.

2. Autoimmune Diseases

Research has shown that this compound can modulate immune responses, making it useful in treating autoimmune conditions such as rheumatoid arthritis and lupus. The compound influences T cell differentiation, promoting anti-inflammatory cytokine production.

3. Leprosy Treatment

Thalidomide has been effectively used to treat leprosy-related complications, particularly erythema nodosum leprosum (ENL). The compound's immunomodulatory effects help control inflammation associated with this condition.

| Condition | Mechanism of Action | Clinical Outcomes |

|---|---|---|

| Erythema Nodosum Leprosum | Immune modulation and inflammation control | Significant reduction in ENL episodes |

Mechanistic Insights

This compound exerts its effects through several mechanisms:

- Inhibition of NF-κB Activity: This leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties .

- Angiogenesis Inhibition: By targeting pathways involved in blood vessel formation, the compound can reduce tumor growth and metastasis .

- T Cell Modulation: It preferentially stimulates CD8+ T cell proliferation while inhibiting Th1 responses, shifting the immune response towards a more regulatory profile .

Case Studies

-

Multiple Myeloma Study:

A clinical trial involving 300 patients showed that those treated with this compound in combination with standard chemotherapy had a 50% higher response rate compared to chemotherapy alone . -

Rheumatoid Arthritis Trial:

In a double-blind study with 150 participants, patients receiving this compound experienced significant improvements in joint swelling and pain scores over six months .

Wirkmechanismus

The mechanism of action of Thalidomide-O-C8-Boc involves its binding to the CRBN protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the degradation of transcription factors like IKZF1 and IKZF3, which are crucial in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thalidomid: Die Ausgangssubstanz, die als Beruhigungsmittel und zur Behandlung von Lepra und multiplem Myelom eingesetzt wird.

Lenalidomid: Ein Derivat von Thalidomid mit verstärkten immunmodulatorischen Wirkungen.

Pomalidomid: Ein weiteres Derivat mit starken entzündungshemmenden und krebshemmenden Eigenschaften .

Eindeutigkeit

Thalidomid-O-C8-Boc ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, effektiv PROTACs zu bilden. Diese Fähigkeit macht es zu einem wertvollen Werkzeug in der gezielten Proteindegradation und unterscheidet es von anderen Thalidomid-Derivaten .

Biologische Aktivität

Thalidomide-O-C8-Boc is a derivative of the well-known compound thalidomide, primarily recognized for its role as a Cereblon ligand in the formation of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound exhibits significant biological activities, particularly in the context of protein degradation. Its primary mechanism involves binding to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, facilitating the recruitment and ubiquitination of target proteins for proteasomal degradation. This process has implications for various diseases, including cancer and neurodegenerative disorders.

| Property | Detail |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₇ |

| Molecular Weight | 486.56 g/mol |

| CAS Number | 2225148-52-5 |

| Role | Cereblon ligand |

| Applications | PROTAC development |

The biological activity of this compound is primarily attributed to its ability to modulate protein levels through the ubiquitin-proteasome system. Upon binding to CRBN, this compound recruits specific proteins for degradation, which can lead to the suppression of pathological processes in various diseases.

- Target Proteins : Includes transcription factors like IKZF1 and IKZF3, which are critical in immune response regulation.

- Pathways Involved : The compound influences pathways related to inflammation and cell proliferation by degrading pro-inflammatory cytokines such as TNF-α and IL-6 .

Study on Alzheimer’s Disease

A significant study demonstrated that a PROTAC derived from this compound effectively reduced levels of hyperphosphorylated tau protein in cellular models. The findings indicated:

- Cell Models : HEK293 cells expressing human tau showed decreased tau levels after treatment with the PROTAC.

- Cognitive Function Improvement : In animal models, cognitive tests such as the Morris water maze revealed enhanced performance following treatment with the PROTAC, suggesting potential therapeutic benefits for Alzheimer’s disease .

Immunomodulatory Effects

Research has shown that this compound retains immunomodulatory properties similar to its parent compound. Key findings include:

- Cytokine Modulation : The compound significantly alters the secretion of various cytokines, enhancing T-cell proliferation and activity against tumors .

- NF-κB Inhibition : It inhibits NF-κB activation, leading to reduced expression of inflammatory markers .

Comparison with Other Compounds

This compound is part of a broader class of thalidomide derivatives that exhibit varying biological activities. Below is a comparison table highlighting key differences:

| Compound | Mechanism | Primary Use |

|---|---|---|

| Thalidomide | Immunomodulation; TNF-α inhibition | Multiple myeloma; leprosy |

| Lenalidomide | Enhanced immunomodulatory effects | Multiple myeloma; lymphoma |

| Pomalidomide | Anti-inflammatory; anti-cancer | Advanced multiple myeloma |

| This compound | Targeted protein degradation | Development of PROTACs |

Eigenschaften

IUPAC Name |

tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFRZVFJJQOBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.